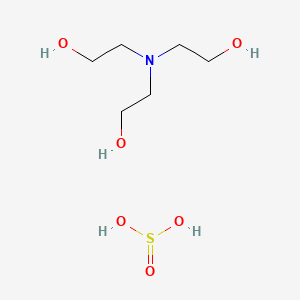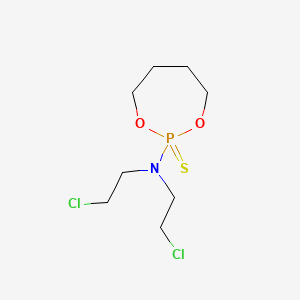
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- is a complex organic compound that belongs to the class of phenazine derivatives. Phenazine derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of chlorophenyl and cyclohexylimino groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives and appropriate catalysts.
Cyclohexylimino Group Addition: The cyclohexylimino group can be added through a nucleophilic substitution reaction involving cyclohexylamine and a suitable leaving group on the phenazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Possible applications in drug development for treating various diseases.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure.
2-Phenazineamine: A derivative with an amino group.
N,5-bis(4-chlorophenyl)phenazine: A similar compound with chlorophenyl groups but lacking the cyclohexylimino group.
Uniqueness
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- is unique due to the combination of chlorophenyl and cyclohexylimino groups, which may impart distinct chemical and biological properties compared to other phenazine derivatives.
Properties
CAS No. |
14395-92-7 |
|---|---|
Molecular Formula |
C8H16Cl2NO2PS |
Molecular Weight |
292.16 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-sulfanylidene-1,3,2λ5-dioxaphosphepan-2-amine |
InChI |
InChI=1S/C8H16Cl2NO2PS/c9-3-5-11(6-4-10)14(15)12-7-1-2-8-13-14/h1-8H2 |
InChI Key |
PUNQDOINJFNZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOP(=S)(OC1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


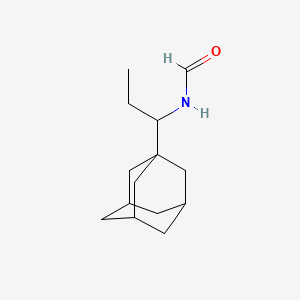

![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)
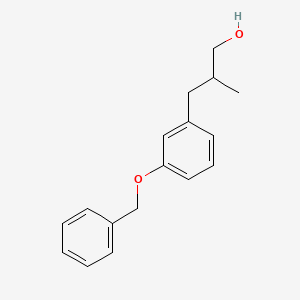

![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)
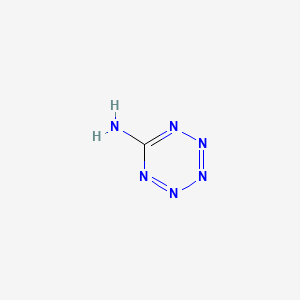
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)


![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
